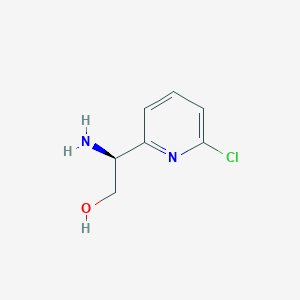
1-(1-Bromopropan-2-yl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bromopropan-2-yl)naphthalene is an organic compound with the molecular formula C13H13Br It is a derivative of naphthalene, where a bromopropyl group is attached to the naphthalene ring
Vorbereitungsmethoden
The synthesis of 1-(1-Bromopropan-2-yl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the selective bromination of 1-bromonaphthalene using bromine in the presence of a solvent like methylene chloride at elevated temperatures . Another approach involves the photobromination of naphthalene with molecular bromine, followed by dehydrobromination to yield the desired product .
Industrial production methods often involve the use of hydrobromic acid and dichloroethane in a controlled environment to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(1-Bromopropan-2-yl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common reagents used in these reactions include bromine, hydrobromic acid, and various catalysts like palladium .
Wissenschaftliche Forschungsanwendungen
1-(1-Bromopropan-2-yl)naphthalene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used to study the effects of brominated compounds on biological systems, including their potential as pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(1-Bromopropan-2-yl)naphthalene involves its interaction with molecular targets through its bromine atom. The bromine atom can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . The compound’s effects are mediated through pathways involving cytochrome P450 enzymes, which metabolize the compound into reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
1-(1-Bromopropan-2-yl)naphthalene can be compared with other brominated naphthalene derivatives, such as:
1-Bromonaphthalene: A simpler brominated naphthalene compound used in similar applications.
2-Bromonaphthalene: Another isomer with different reactivity and applications.
1,3-Dibromonaphthalene: A compound with two bromine atoms, used in more specialized chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C13H13Br |
|---|---|
Molekulargewicht |
249.15 g/mol |
IUPAC-Name |
1-(1-bromopropan-2-yl)naphthalene |
InChI |
InChI=1S/C13H13Br/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9H2,1H3 |
InChI-Schlüssel |
HIBKMMTUEQOODQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CBr)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


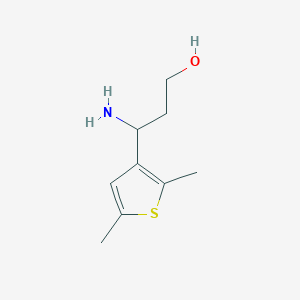
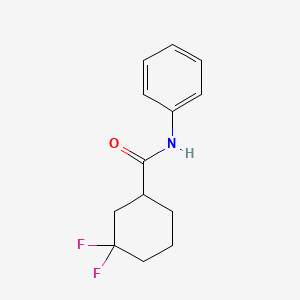
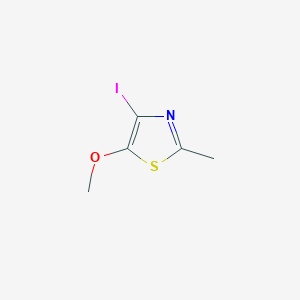
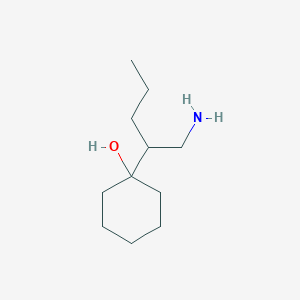
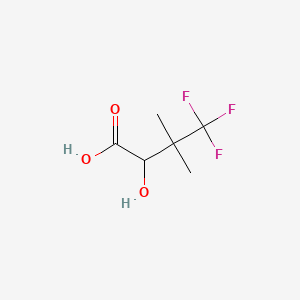
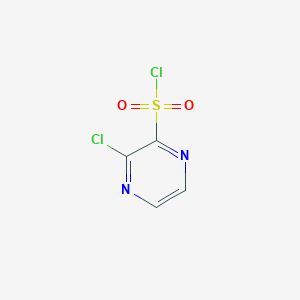
![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)
![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)
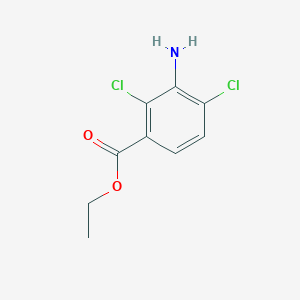
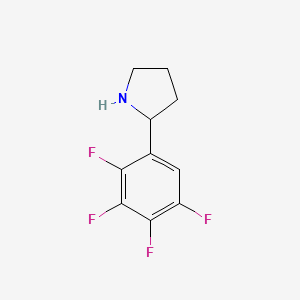
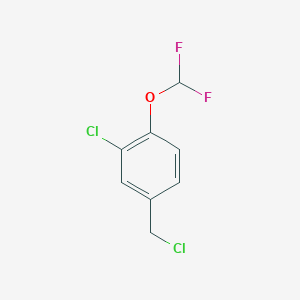
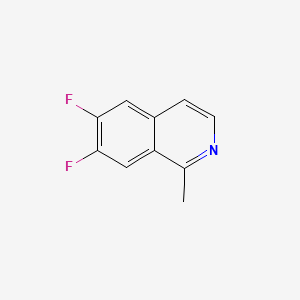
![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxyphenol](/img/structure/B13559171.png)
